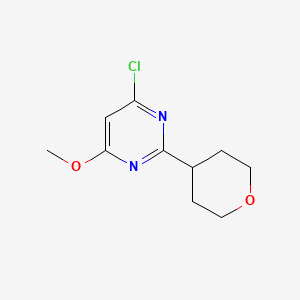

4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine” is a chemical compound with the CAS Number: 2243516-79-0 . It has a molecular weight of 228.68 . The IUPAC name for this compound is 4-chloro-6-methoxy-2-(tetrahydro-2H-pyran-4-yl)pyrimidine .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves organolithium reagents . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2O2/c1-14-9-6-8(11)12-10(13-9)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving pyrimidines are often complex due to the highly electron-deficient character of the pyrimidine ring . This makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Physical and Chemical Properties Analysis

The compound is a liquid at normal temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthetic Approaches: Research has been conducted on the synthesis of pyrimidine derivatives, including methods to synthesize 2,4-dichloro-5-methoxy-pyrimidine, highlighting the use of methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride in cyclization and chloridization processes. This method achieves a total yield of approximately 46%, with a purity higher than 99.5% (Liu Guo-ji, 2009).

- Chemical Transformations: Investigations on nitrogen- and sulfur-containing heterocycles, including the replacement of the chlorine atom in pyrimidines with amine residues, mercapto, and methoxy groups, have been described. These transformations provide insights into the reactivity and functionalization of pyrimidine rings (N. V. Sazonov & T. S. Safonova, 1973).

Biological Activities

- Anticancer and Antimicrobial Activities: A study on pyrrolo[2,3‐d]pyrimidines reported the synthesis of 6-amino-3,4-dihydro-2-methoxy-4-oxopyrimidine derivatives and their subsequent evaluation for anticancer and antimicrobial activities. The findings highlight the potential of these compounds in therapeutic applications (M. L. Quijano et al., 1990).

- Antiviral Activity: Research on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines discussed their synthesis and evaluation for antiviral activity, emphasizing their inhibitory effects on retrovirus replication in cell culture. This study underscores the significance of pyrimidine derivatives in the development of antiviral drugs (D. Hocková et al., 2003).

Chemical and Structural Analysis

- Non-Covalent Interactions: An investigation into 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas demonstrated the synthesis and characterization of compounds based on 4-chloro-6-methoxypyrimidine. This study employed various spectroscopic and analytical techniques to understand the intramolecular non-covalent interactions, providing valuable insights into the molecular structure and interactions of pyrimidine derivatives (Yu Zhang et al., 2018).

Mecanismo De Acción

Target of Action

The primary targets of pyrimidine derivatives, such as 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine, are often protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives exert their potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . The compound interacts with these enzymes, inhibiting their function and thus affecting cellular processes such as growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases by pyrimidine derivatives affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism

Result of Action

The result of the action of this compound is the inhibition of protein kinases, leading to the disruption of cellular processes such as growth and metabolism . This can potentially lead to the suppression of cell proliferation, making such compounds of interest in the field of cancer research .

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-14-9-6-8(11)12-10(13-9)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNAVYRYRWDMCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2CCOCC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

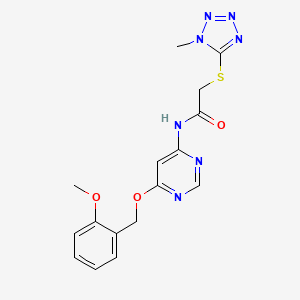

![3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2836977.png)

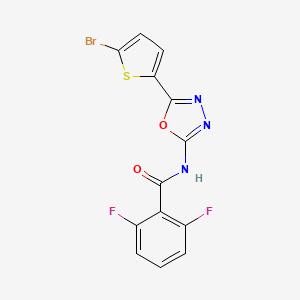

![(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B2836979.png)

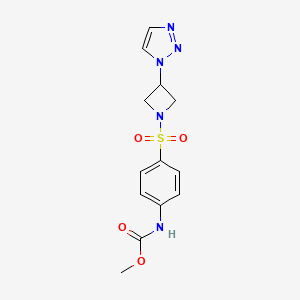

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2836981.png)

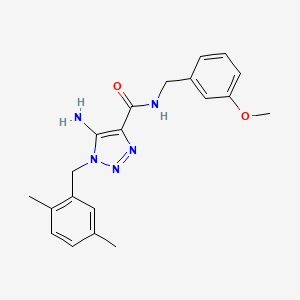

![4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2836988.png)

![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836990.png)